molecular formula C19H21N3OS B2698200 N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide CAS No. 2320855-30-7

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide

Cat. No. B2698200
CAS RN: 2320855-30-7
M. Wt: 339.46
InChI Key: BHOKOWAZMORWMW-UHFFFAOYSA-N
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Description

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a pyrazole derivative that is synthesized using a specific method, which will be discussed in The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This paper aims to provide an informative and engaging overview of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide and its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide involves the inhibition of specific enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. In addition, the compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has been shown to have a range of biochemical and physiological effects in the body. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to inhibit the migration of immune cells to sites of inflammation. In addition, the compound has been shown to have analgesic effects, reducing pain sensation in animal models.

Advantages and Limitations for Lab Experiments

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has several advantages and limitations for lab experiments. The compound is highly soluble in organic solvents, making it easy to dissolve and use in experiments. In addition, the compound has been shown to be stable under a range of conditions, allowing for long-term storage. However, the compound has limited water solubility, which may limit its use in some experiments. In addition, the compound has not been extensively studied in human trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide. One potential direction is the development of new therapeutic agents based on the compound's anti-inflammatory and anti-tumor properties. In addition, the compound's potential applications in the treatment of neurodegenerative diseases warrant further investigation. Further studies are also needed to determine the safety and efficacy of the compound in humans, as well as to identify any potential drug interactions or side effects. Overall, N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide is a promising compound with significant potential for scientific research and therapeutic development.

Synthesis Methods

The synthesis of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide involves a multi-step process that requires specific reagents and conditions. The first step involves the condensation of 2-methyl-5-thiophen-2-ylpyrazole with benzaldehyde in the presence of an acid catalyst. The resulting product is then reacted with chloroacetyl chloride to form the intermediate compound, which is then reacted with 2-phenylbutyric acid to produce the final product. The synthesis method has been optimized to produce high yields of pure N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide, making it ideal for scientific research applications.

Scientific Research Applications

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents. In addition, the compound has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the formation of beta-amyloid plaques and alpha-synuclein aggregates.

properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-3-16(14-8-5-4-6-9-14)19(23)20-13-15-12-17(21-22(15)2)18-10-7-11-24-18/h4-12,16H,3,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOKOWAZMORWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide

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